molecular formula C20H22N2O2S B2862256 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide CAS No. 941871-15-4

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide

Cat. No. B2862256
CAS RN: 941871-15-4
M. Wt: 354.47
InChI Key: SMRXDSAOGITQCZ-UHFFFAOYSA-N
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Description

“N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide” is an acylated derivative of lysergic acid diethylamide (LSD), which has been sold as a designer drug . It was first identified in Japan in 2023 on blotter paper misrepresented as containing 1D-LSD, but which on analysis was determined to contain this compound instead .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by various physicochemical techniques viz UV–Vis., Infrared, and NMR . It crystallizes in the monoclinic system having space group .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties. The presence of the thiophene moiety within VU0497494-1 could potentially be exploited to develop new anti-inflammatory agents. These compounds can modulate the inflammatory response in the body, which is beneficial for treating conditions like arthritis and other chronic inflammatory diseases .

Antipsychotic Potential

Compounds with a thiophene nucleus have shown promise as antipsychotic drugs. VU0497494-1 could be investigated for its efficacy in modulating neurotransmitter systems in the brain, which may offer therapeutic benefits for mental health disorders such as schizophrenia .

Anti-Arrhythmic Effects

The structural features of VU0497494-1 suggest potential applications in the treatment of cardiac arrhythmias. By targeting specific ion channels in the heart, derivatives of this compound could help in stabilizing heart rhythm and preventing irregular heartbeats .

Antioxidant Properties

Thiophene derivatives are known to possess antioxidant capabilities. VU0497494-1 could serve as a lead compound for the development of new antioxidants, which are crucial in protecting the body from oxidative stress and related diseases, including neurodegenerative disorders .

Cancer Research

The thiophene-2-carbonyl moiety is a significant component in the synthesis of compounds with anti-cancer properties. VU0497494-1 could be used to inhibit certain kinases or other enzymes involved in cancer cell proliferation, making it a valuable asset in oncology research .

Hypoxia-Inducible Factor Activation

Research has indicated that furan- and thiophene-2-carbonyl amino acid derivatives can activate Hypoxia-Inducible Factor (HIF) by inhibiting Factor Inhibiting HIF-1 (FIH-1). VU0497494-1, with its thiophene-2-carbonyl group, may similarly be used to modulate HIF, which plays a critical role in cellular response to low oxygen levels and is of interest in treating conditions like ischemia .

Future Directions

Given the potential biological activity of thiophene-based compounds , there is likely to be ongoing research into the synthesis and characterization of new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(14-5-1-2-6-14)21-16-9-10-17-15(13-16)7-3-11-22(17)20(24)18-8-4-12-25-18/h4,8-10,12-14H,1-3,5-7,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRXDSAOGITQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide

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